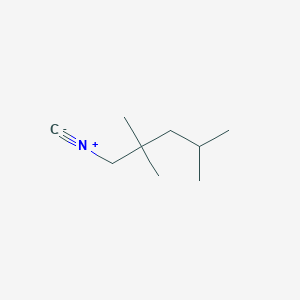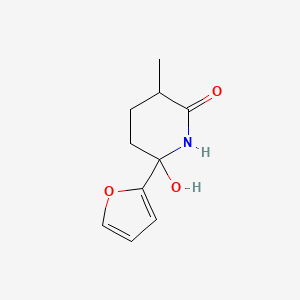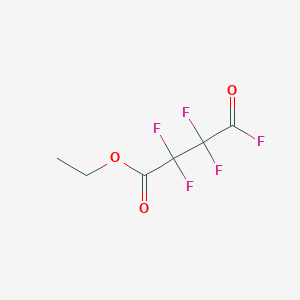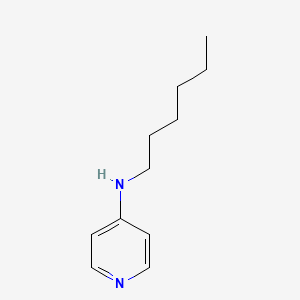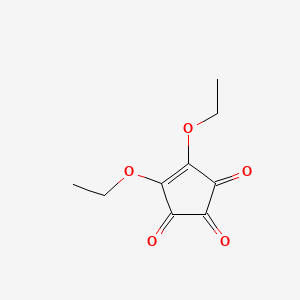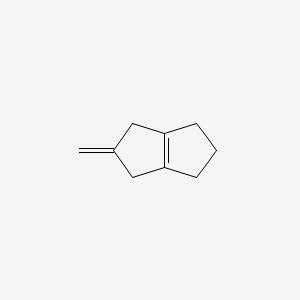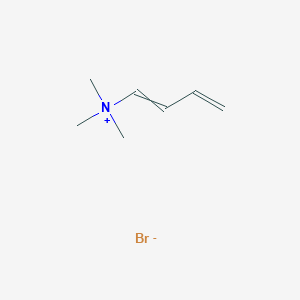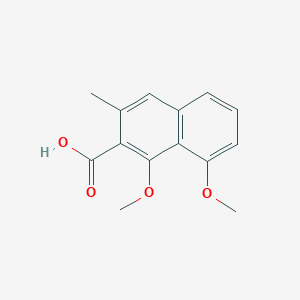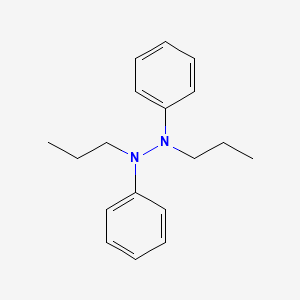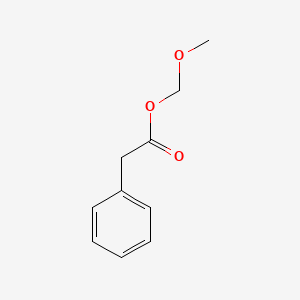![molecular formula C11H19NSSi B14498293 N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline CAS No. 65257-43-4](/img/structure/B14498293.png)
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a sulfanyl group, which is further connected to an aniline ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline typically involves the reaction of N,N-dimethylaniline with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted anilines depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)amino]aniline
- N,N-Dimethyl-4-[(trimethylsilyl)phenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the trimethylsilyl and sulfanyl groups provides a versatile platform for further functionalization and application in various research fields.
Propiedades
Número CAS |
65257-43-4 |
|---|---|
Fórmula molecular |
C11H19NSSi |
Peso molecular |
225.43 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C11H19NSSi/c1-12(2)10-6-8-11(9-7-10)13-14(3,4)5/h6-9H,1-5H3 |
Clave InChI |
AAHVGMBRSBUEKB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



